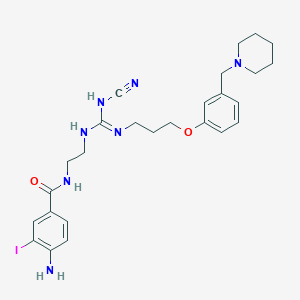
Iodoaminopotentidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoaminopotentidine (IAP) is a chemical compound that belongs to the class of histamine H2 receptor antagonists. It is a potent and selective H2 receptor antagonist that has been widely used in scientific research. IAP has been shown to have a high affinity for the H2 receptor, which is responsible for regulating the secretion of gastric acid in the stomach. The purpose of
Mecanismo De Acción
Iodoaminopotentidine works by binding to the H2 receptor on the parietal cells of the stomach, which reduces the secretion of gastric acid. This, in turn, helps to alleviate the symptoms of acid-related diseases such as peptic ulcers and GERD. Iodoaminopotentidine is also known to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects:
Iodoaminopotentidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the secretion of gastric acid, which can help to alleviate the symptoms of acid-related diseases. Iodoaminopotentidine has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic benefits in a variety of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Iodoaminopotentidine is its high affinity for the H2 receptor, which makes it a potent and selective antagonist. This allows researchers to study the effects of H2 receptor antagonists on gastric acid secretion and other physiological processes. However, Iodoaminopotentidine also has some limitations. For example, it is not always easy to obtain pure Iodoaminopotentidine, and the synthesis process can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on Iodoaminopotentidine. One area of interest is the potential use of Iodoaminopotentidine in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory condition of the gastrointestinal tract. Iodoaminopotentidine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of IBD. Another area of interest is the development of new H2 receptor antagonists that are more potent and selective than Iodoaminopotentidine. This could lead to the development of more effective treatments for acid-related diseases.
Métodos De Síntesis
Iodoaminopotentidine is synthesized from a combination of aminopotentidine and iodine. The reaction takes place in the presence of a strong oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Iodoaminopotentidine has been widely used in scientific research, particularly in the field of gastroenterology. It has been used to study the role of histamine in regulating gastric acid secretion, as well as the mechanisms underlying acid-related diseases, such as peptic ulcers and gastroesophageal reflux disease (GERD). Iodoaminopotentidine has also been used to investigate the effects of H2 receptor antagonists on the immune system, inflammation, and cancer.
Propiedades
Número CAS |
126632-01-7 |
|---|---|
Nombre del producto |
Iodoaminopotentidine |
Fórmula molecular |
C26H34IN7O2 |
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide |
InChI |
InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33) |
Clave InChI |
VJTYCMQYDRXNNY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |
SMILES canónico |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N |
Otros números CAS |
126632-01-7 |
Sinónimos |
I-APT iodoaminopotentidine N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



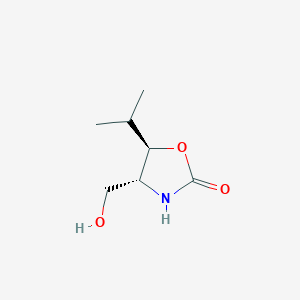
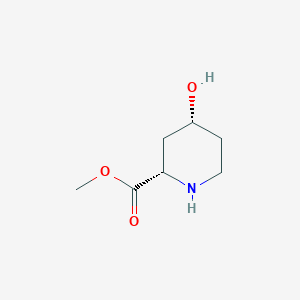
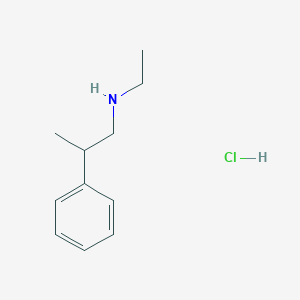
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)

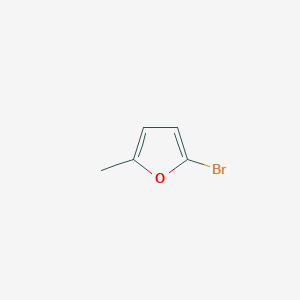
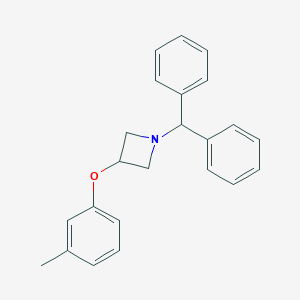
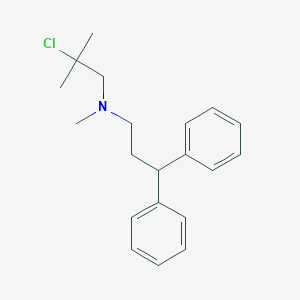

![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)



